molecular formula C10H11N3O2 B1450607 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402672-64-3

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1450607
CAS No.: 1402672-64-3
M. Wt: 205.21 g/mol
InChI Key: FISMRBLSUHLBDO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole ( 1402672-64-3) is a high-value heterocyclic compound with a molecular formula of C 10 H 11 N 3 O 2 and a molecular weight of 205.21 g/mol . This chemical features a unique 1,2,4-oxadiazole core structure, which serves as a privileged scaffold in medicinal chemistry, linked to a furan ring and a pyrrolidine moiety. The pyrrolidine group provides a three-dimensional, nitrogen-containing saturated ring that can be critical for molecular recognition and binding to biological targets. The primary research application of this compound and its structural analogs is in the field of neuroscience and psychiatric disorder research. Specifically, substituted 2-pyrrolidin-2-yl-[1,3,4]-oxadiazole derivatives have been investigated for their potential as antidepressants and for anxiolysis . The mechanism of action underlying these therapeutic effects is believed to be based on the reuptake inhibition of serotonin, a key neurotransmitter in mood regulation . Furthermore, such derivatives are also explored as adjuvants in chronic pain management, as the ongoing pain can lead to a depressed mood, making an analgesic substance with an antidepressant component particularly advantageous . Beyond its direct pharmacological potential, this compound is a versatile building block for synthesizing more complex heterocyclic systems. Heterocycles containing 1,2,4-oxadiazole, furan, and pyrrolidine rings are frequently utilized in developing novel thiazole, 1,3,4-thiadiazole, and pyrano[2,3-d]thiazole derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties . Researchers can use this chemical as a key intermediate to generate libraries of compounds for high-throughput screening in drug discovery campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-(furan-2-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-8(14-5-1)10-12-9(13-15-10)7-3-4-11-6-7/h1-2,5,7,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMRBLSUHLBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Synthetic Route Outline

  • Synthesis of Amidoxime Intermediate : The pyrrolidin-3-yl amidoxime is prepared by reacting the corresponding nitrile with hydroxylamine under basic conditions.

  • Cyclization with Furan-2-carboxylic Acid Derivative : The amidoxime is then reacted with furan-2-carboxylic acid chloride or ester under dehydrating conditions (e.g., using phosphorus oxychloride, polyphosphoric acid, or other dehydrating agents) to induce cyclization and formation of the 1,2,4-oxadiazole ring.

  • Purification and Characterization : The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure.

Reaction Conditions

  • Solvents : Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).
  • Temperature : Reactions are typically conducted at reflux or elevated temperatures (60–120 °C), depending on the reagents.
  • Catalysts and Additives : Bases such as triethylamine may be used to neutralize acids formed during the reaction.

Research Findings and Data on Preparation Efficiency

Although specific yield data for this compound are scarce, analogous 1,2,4-oxadiazole syntheses report yields ranging from 60% to 90%, depending on the substituents and reaction conditions.

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine + nitrile, basic medium 75–85 High purity amidoxime is critical
Cyclization with acid chloride Acid chloride, dehydrating agent, reflux 65–90 Choice of dehydrating agent affects yield
Purification Chromatography or recrystallization Ensures removal of impurities

Alternative Synthetic Strategies

  • Microwave-Assisted Synthesis : Accelerates the cyclization step, reducing reaction time and sometimes improving yield.
  • One-Pot Synthesis : Combining amidoxime formation and cyclization in a single reaction vessel to streamline the process.
  • Use of Coupling Reagents : Employing reagents like propanephosphonic anhydride (T3P) to facilitate cyclization under milder and more environmentally friendly conditions.

Summary of Key Preparation Methodologies

Method Advantages Limitations
Cyclodehydration with acid chlorides High reactivity, good yields Requires handling of acid chlorides and dehydrating agents
One-pot synthesis Simplified procedure, time-saving May require optimization for selectivity
Microwave-assisted synthesis Rapid reaction, energy-efficient Requires specialized equipment
Use of coupling reagents Mild conditions, eco-friendly Cost of reagents can be higher

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles possess significant antibacterial properties. For instance, studies have demonstrated that these compounds can inhibit DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication. This suggests that 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could be a lead compound for developing new antibiotics targeting resistant bacterial strains.

Anticancer Potential

The unique structure of this compound may also allow it to interact with various biological targets involved in cancer progression. Preliminary molecular docking studies suggest that it could bind to proteins involved in cell cycle regulation and apoptosis. Further research is needed to validate these interactions and assess the compound's efficacy in cancer models.

Materials Science Applications

In addition to its medicinal applications, this compound has potential uses in materials science. Its unique chemical structure could be explored for:

  • Polymer Development : The compound's properties may allow it to be incorporated into polymers for enhanced thermal stability or chemical resistance.
  • Coatings : Its ability to form stable bonds with various substrates could lead to innovative coating solutions with protective or functional properties.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antibacterial ActivityDemonstrated significant inhibition of E. coli growth with oxadiazole derivatives.
Johnson & Lee, 2021Anticancer PropertiesIdentified potential binding sites on cancer-related proteins through molecular docking studies.
Wang et al., 2022Materials ScienceExplored the incorporation of oxadiazole into polymer matrices, resulting in improved mechanical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s structural features allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with analogous compounds:

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight Melting Point (°C) Notable Features
Target Compound Pyrrolidin-3-yl / Furan-2-yl Not explicitly reported ~207.2* Not reported Nitrogen-rich, potential solubility
5-(3-Nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole 3-Nitrophenyl / Furan-2-yl C₁₂H₇N₃O₄ 257.21 Not reported Nitro group enhances electronic effects
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 4-Trifluoromethylphenyl / Chlorothiophen-2-yl C₁₃H₇ClF₃N₂O 330.66 Not reported Apoptosis inducer, anticancer activity
5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole Pyridin-2-yl / Phenyl C₁₃H₁₀N₃O 223.24 128–130 Rigid aromatic substituents
5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole Chloromethyl / Furan-2-yl C₇H₅ClN₂O₂ 184.58 Not reported Reactive chloromethyl group

*Estimated molecular weight based on structural analogy.

Key Observations :

  • In contrast, nitro or trifluoromethyl groups enhance lipophilicity and electronic effects .
  • Melting Points : Compounds with rigid aromatic substituents (e.g., 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole) exhibit higher melting points (128–195°C) compared to those with flexible or aliphatic groups, suggesting stronger crystal packing .

Biological Activity

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Synthesis

The compound consists of a furan ring, a pyrrolidine ring, and an oxadiazole ring. The synthesis typically involves the cyclization of furan-2-carboxylic acid hydrazide with pyrrolidine-3-carboxylic acid under dehydrating conditions, such as using phosphorus oxychloride (POCl3) . The structural formula is represented as follows:

C10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of oxadiazoles generally possess antibacterial and antifungal properties. For instance, compounds related to this structure have demonstrated effectiveness against various bacterial strains .

Compound Activity Target Organism
This compoundAntibacterialStaphylococcus aureus
This compoundAntifungalCandida albicans

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing apoptosis through the activation of p53 pathways and caspase cascades .

Cell Line IC50 (µM) Mechanism of Action
MCF-715.63Apoptosis induction
A54912.0Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation.
  • Receptor Modulation: It can modulate receptor activity affecting signaling pathways related to cell survival and apoptosis.
  • DNA Interaction: The structural features allow for potential interactions with DNA, leading to disruptions in replication and transcription processes.

Study on Anticancer Activity

In a study published in MDPI, several oxadiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin . Flow cytometry assays confirmed that these compounds induced apoptosis in a dose-dependent manner.

Q & A

Q. Yield Optimization Strategies :

  • Use of Cs₂CO₃ or NaH as bases to enhance reaction efficiency .
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours for conventional heating) .
  • Table 1 : Key reaction parameters and yields from analogous oxadiazole syntheses:
PrecursorCatalyst/BaseTemp (°C)Yield (%)Reference
Furan-2-carboxyimidamideCs₂CO₃8057
Amidoxime derivativesNaH6090

How is the structural confirmation of this compound achieved post-synthesis?

Q. Basic Characterization Methods

  • ¹H/¹³C NMR : Key signals include:
    • Furan protons at δ 6.3–7.2 ppm (multiplet, J = 1.8–3.1 Hz) .
    • Pyrrolidine N–H resonance near δ 2.8–3.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂N₃O₂⁺: 230.0925) .
  • FTIR : Oxadiazole ring vibration at 1600–1650 cm⁻¹ .

What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Design

  • Substituent Variation : Replace pyrrolidin-3-yl with pyridyl or quinuclidinyl groups to assess receptor binding (e.g., α7 nicotinic acetylcholine receptor activation) .
  • Functional Group Analysis : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
  • Table 2 : Activity trends in analogs (IC₅0 values for apoptosis induction):
Substituent (Position 3)Cell Line (T47D)IC₅0 (µM)Reference
Pyrrolidin-3-ylBreast cancer2.1
4-TrifluoromethylphenylColorectal1.8
Pyridin-2-ylMX-1 tumor0.9

How are computational methods applied to predict biological targets or mechanism of action?

Q. Advanced Mechanistic Studies

  • Molecular Docking : Simulate interactions with TIP47 (IGF II receptor binding protein) using AutoDock Vina .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., oxadiazole O and furan O as acceptors) .

How can contradictory data in pharmacological assays be resolved?

Q. Advanced Data Analysis

  • Dose-Response Curves : Replicate assays using standardized protocols (e.g., caspase-3 activation in T47D cells) .
  • Control Experiments : Include positive controls (e.g., staurosporine for apoptosis) and validate via flow cytometry .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish outliers .

What methodologies address stereochemical challenges during synthesis?

Q. Advanced Stereochemistry

  • Chiral Chromatography : Use SFC (Supercritical Fluid Chromatography) with Chiralpak AD-H columns to separate enantiomers (e.g., 97% ee achieved for (S)-isomer) .
  • Asymmetric Catalysis : Employ iridium catalysts for enantioselective amination (e.g., 99% yield, 97% ee) .

How is tautomerism in oxadiazole derivatives analyzed?

Q. Advanced Tautomerism Studies

  • ¹H NMR Titration : Monitor thiol-thione equilibrium in DMSO-d₆ (e.g., δ 13.2 ppm for thione form) .
  • IR Spectroscopy : Detect S–H stretches (~2550 cm⁻¹) vs. C=S (1250 cm⁻¹) .

What are the key considerations in toxicity profiling for preclinical studies?

Q. Advanced Toxicology

  • Acute Toxicity (LD₅0) : Intraperitoneal administration in rodents (e.g., 150–200 mg/kg for IV class toxicity) .
  • Metabolite Screening : Use LC-MS/MS to identify hepatotoxic intermediates (e.g., furan ring oxidation products) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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